1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
CAS No.:
Cat. No.: VC16443618
Molecular Formula: C21H26N6O3S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N6O3S |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | [4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
| Standard InChI | InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24) |
| Standard InChI Key | WAIBYMIROYSPGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Introduction
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Stepwise Functionalization: Starting with pyrazole derivatives, sulfonation is carried out using reagents like chlorosulfonic acid or sulfonyl chlorides.
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Coupling Reactions: The diazepane ring is introduced through nucleophilic substitution or cyclization reactions.
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Carbonyl Addition: The final step involves attaching the second pyrazole-carbonyl moiety using acylation techniques.
This multi-step synthesis requires careful control of reaction conditions to ensure regiospecificity and yield optimization.
Potential Applications
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Pharmaceutical Development
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Compounds containing sulfonamide groups are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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The presence of diazepane and pyrazole moieties suggests potential as kinase inhibitors or modulators of enzymatic activity.
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Protein Kinase Modulation
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Drug Design Framework
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The structural complexity of this compound makes it a candidate for further derivatization in drug discovery programs targeting specific receptors or enzymes.
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Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Sulfonamide, Carbonyl, Pyrazole |
| Ring Systems | Diazepane (7-membered), Pyrazole (5-membered) |
| Substituents | Methyl, Phenyl |
Research Findings and Related Studies
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Structural Analogues
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Crystallographic Studies
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Biological Activity
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Compounds with sulfonamide linkages often exhibit high binding affinity to protein targets due to their ability to form hydrogen bonds and ionic interactions.
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Limitations and Future Directions
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Synthetic Challenges
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The multi-step synthesis requires optimization to improve yields and reduce by-products.
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Biological Testing
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Comprehensive pharmacological testing is needed to confirm efficacy and safety profiles.
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Derivatization
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Modifications at the pyrazole or diazepane rings could enhance bioavailability or target specificity.
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This compound represents a promising scaffold for pharmaceutical exploration due to its diverse functional groups and potential biological activities. Further studies are required to fully elucidate its pharmacokinetics, toxicity, and therapeutic applications.
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